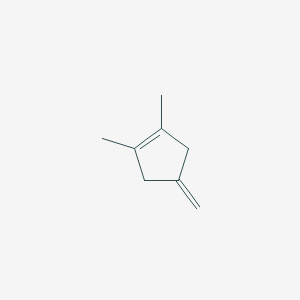
Cyclopentene, 1,2-dimethyl-4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentene, 1,2-dimethyl-4-methylene- is an organic compound with the molecular formula C₇H₁₂ It is a derivative of cyclopentene, characterized by the presence of two methyl groups and a methylene group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentene, 1,2-dimethyl-4-methylene- can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylating agents to introduce the methyl groups, followed by dehydrogenation to form the methylene group. Another method includes the use of organocerium reagents with cycloalkanones, followed by addition of MsCl or SOCl₂ with DBU to yield the desired cyclopentene derivative .
Industrial Production Methods: Industrial production of cyclopentene derivatives often involves catalytic processes. For example, the use of Ziegler-Natta catalysts can facilitate the polymerization of cyclopentene to produce various substituted cyclopentenes . Additionally, palladium-catalyzed reactions are employed to introduce functional groups and achieve high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopentene, 1,2-dimethyl-4-methylene- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated cyclopentane derivatives.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated cyclopentenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclopentane derivatives
Substitution: Halogenated cyclopentenes
Scientific Research Applications
Cyclopentene, 1,2-dimethyl-4-methylene- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of cyclopentene, 1,2-dimethyl-4-methylene- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, its derivatives may interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Cyclopentene, 1,2-dimethyl-4-methylene- can be compared with other similar compounds, such as:
Cyclopentene: The parent compound, which lacks the additional methyl and methylene groups.
1,2-Dimethylcyclopentene: A similar compound with two methyl groups but without the methylene group.
4-Methylcyclopentene: A compound with a single methyl group attached to the cyclopentene ring
Uniqueness: The presence of both methyl and methylene groups in cyclopentene, 1,2-dimethyl-4-methylene- imparts unique chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
83615-96-7 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,2-dimethyl-4-methylidenecyclopentene |
InChI |
InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h1,4-5H2,2-3H3 |
InChI Key |
ACSRQOHGQNVCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=C)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















